
Gadolinium--rhodium (3/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadolinium–rhodium (3/2) is a compound consisting of gadolinium and rhodium in a 3:2 ratio. Gadolinium is a rare earth metal known for its paramagnetic properties, while rhodium is a transition metal known for its catalytic properties. This compound is of interest due to its unique combination of magnetic and catalytic properties, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of gadolinium–rhodium (3/2) typically involves the reduction of gadolinium and rhodium salts in a controlled environment. One common method is the co-precipitation of gadolinium and rhodium salts followed by reduction with hydrogen gas at elevated temperatures. The reaction conditions often include temperatures ranging from 500°C to 800°C and a hydrogen atmosphere to ensure complete reduction of the metal salts.
Industrial Production Methods
Industrial production of gadolinium–rhodium (3/2) involves similar methods but on a larger scale. The process includes the use of high-purity gadolinium and rhodium salts, precise control of reaction conditions, and advanced purification techniques to ensure the final product’s quality. The use of automated systems for temperature and atmosphere control is common in industrial settings to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
Gadolinium–rhodium (3/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gadolinium oxide and rhodium oxide.
Reduction: It can be reduced back to its metallic form using hydrogen gas.
Substitution: The compound can undergo substitution reactions with other metal salts to form new compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Metal salts in aqueous or organic solvents.
Major Products Formed
Oxidation: Gadolinium oxide (Gd2O3) and rhodium oxide (Rh2O3).
Reduction: Metallic gadolinium and rhodium.
Substitution: Various metal-gadolinium or metal-rhodium compounds.
科学的研究の応用
Gadolinium–rhodium (3/2) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique combination of magnetic and catalytic properties.
Biology: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent.
Medicine: Studied for its potential therapeutic applications, including targeted drug delivery and cancer treatment.
Industry: Used in the production of high-performance materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of gadolinium–rhodium (3/2) involves its interaction with molecular targets through its magnetic and catalytic properties. In MRI, gadolinium’s paramagnetic properties enhance the contrast of images by shortening the spin-lattice relaxation time (T1) of voxels in which it is present . In catalytic applications, rhodium’s ability to facilitate various chemical reactions, such as hydrogenation and oxidation, plays a crucial role.
類似化合物との比較
Similar Compounds
Gadolinium oxide (Gd2O3): Known for its use in MRI as a contrast agent.
Rhodium oxide (Rh2O3): Used as a catalyst in various chemical reactions.
Gadolinium chloride (GdCl3): Used in research and industrial applications for its magnetic properties.
Rhodium chloride (RhCl3): Known for its catalytic properties in organic synthesis.
Uniqueness
Gadolinium–rhodium (3/2) is unique due to its combination of gadolinium’s magnetic properties and rhodium’s catalytic properties. This combination makes it particularly useful in applications requiring both magnetic and catalytic functionalities, such as advanced imaging techniques and high-performance catalytic processes.
特性
CAS番号 |
59317-00-9 |
|---|---|
分子式 |
Gd3Rh2 |
分子量 |
677.6 g/mol |
IUPAC名 |
gadolinium;rhodium |
InChI |
InChI=1S/3Gd.2Rh |
InChIキー |
WMIOMLPDRZXXMF-UHFFFAOYSA-N |
正規SMILES |
[Rh].[Rh].[Gd].[Gd].[Gd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


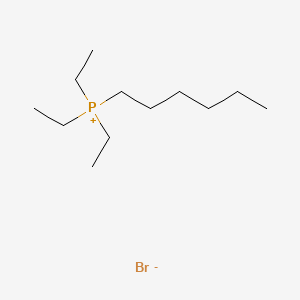
![2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14599363.png)

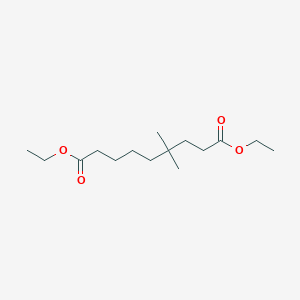
![[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol](/img/structure/B14599373.png)
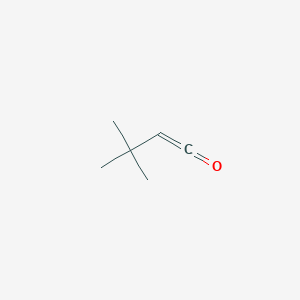


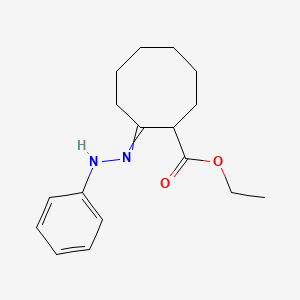

![6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14599414.png)
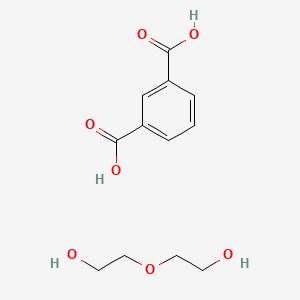

![Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]-](/img/structure/B14599431.png)
